3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid
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Overview
Description
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a hydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and a suitable reducing agent to form the intermediate 4-chlorophenyl-4,4,4-trifluorobutan-2-one. This intermediate is then subjected to a hydroxylation reaction using a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-Chlorophenyl)-4,4,4-trifluorobutanoic acid, while reduction could produce 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanol.
Scientific Research Applications
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: This compound shares a similar structure but has a dimethyl group instead of a trifluoromethyl group.
4-Chlorophenyl-4,4,4-trifluorobutanoic acid: This compound lacks the hydroxy group present in 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group, hydroxy group, and chlorophenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H8ClF3O3 |
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Molecular Weight |
268.61 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-1-6(2-4-7)9(17,5-8(15)16)10(12,13)14/h1-4,17H,5H2,(H,15,16) |
InChI Key |
QNADURVFRNCMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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